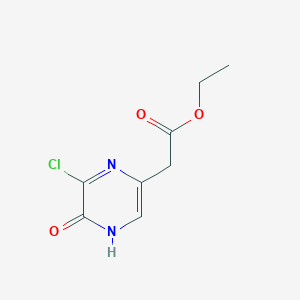
4,6-Dichloro-7-fluoroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-7-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the quinoline ring, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-7-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the reaction of 4,6-dichloroquinoline with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound often involves multi-step processes starting from readily available raw materials. For instance, the preparation of 4,7-dichloroquinoline can be achieved through hydrolysis, decarboxylation, and chlorination steps, followed by fluorination to introduce the fluorine atom .
化学反应分析
Types of Reactions: 4,6-Dichloro-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Cross-Coupling: Palladium catalysts with bases like triethylamine or potassium phosphate in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminoquinoline derivatives, while cross-coupling reactions can produce biaryl compounds .
科学研究应用
4,6-Dichloro-7-fluoroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antibacterial and antiviral agents.
Biological Studies: It serves as a probe in biological assays to study enzyme inhibition and receptor binding.
Material Science: The compound is used in the development of organic semiconductors and liquid crystals due to its unique electronic properties.
Agriculture: It is employed in the synthesis of agrochemicals, such as herbicides and fungicides.
作用机制
The mechanism of action of 4,6-Dichloro-7-fluoroquinoline is primarily related to its ability to interact with biological macromolecules. In medicinal applications, the compound often targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of chlorine and fluorine atoms enhances the binding affinity and specificity of the compound to its molecular targets .
相似化合物的比较
- 4,7-Dichloroquinoline
- 6,7-Difluoroquinoline
- 4-Chloro-7-fluoroquinoline
Comparison: 4,6-Dichloro-7-fluoroquinoline is unique due to the specific positioning of chlorine and fluorine atoms on the quinoline ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 4,7-Dichloroquinoline lacks the fluorine atom, which may result in different electronic properties and reactivity. Similarly, 6,7-Difluoroquinoline has two fluorine atoms, which can significantly alter its biological activity and chemical behavior .
属性
分子式 |
C9H4Cl2FN |
|---|---|
分子量 |
216.04 g/mol |
IUPAC 名称 |
4,6-dichloro-7-fluoroquinoline |
InChI |
InChI=1S/C9H4Cl2FN/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H |
InChI 键 |
LLKNPCJCKMLUIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


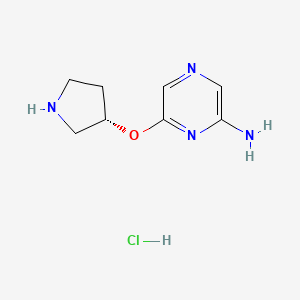
![8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11888861.png)

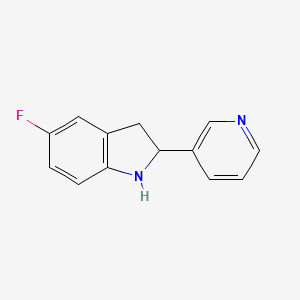


![N'-[(Z)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide;dihydrochloride](/img/structure/B11888887.png)

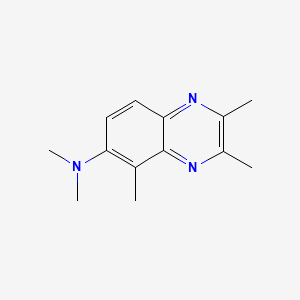
![1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one](/img/structure/B11888914.png)
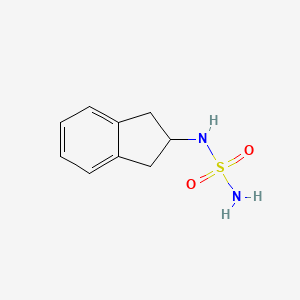
![5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11888922.png)
